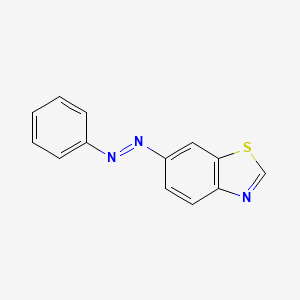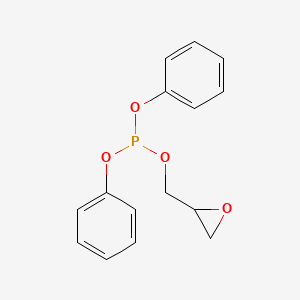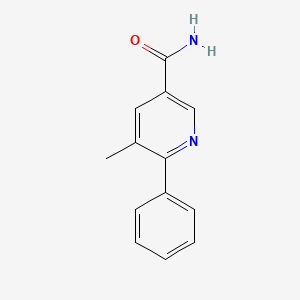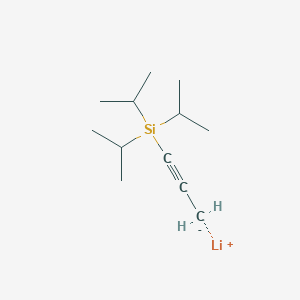
Ethyl 4-methylpent-4-en-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C8H10O2. It is an ester, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is notable for its unique structure, which includes both an alkyne (carbon-carbon triple bond) and an alkene (carbon-carbon double bond) within the same molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylpent-4-en-2-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-methylpent-4-en-2-ynoic acid+ethanolH2SO4ethyl 4-methylpent-4-en-2-ynoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methylpent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the compound.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylpent-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-methylpent-4-en-2-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methylpent-4-en-2-ynoate can be compared to other esters and compounds with similar functional groups:
Ethyl acetate: A simple ester with a similar structure but lacks the alkyne and alkene groups.
Methyl butyrate: Another ester with a different carbon chain length and structure.
Ethyl 4-hydroxy-4-methylpent-2-ynoate: A compound with a hydroxyl group instead of an alkene, showing different reactivity and applications.
Eigenschaften
| 80220-85-5 | |
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
ethyl 4-methylpent-4-en-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-4-10-8(9)6-5-7(2)3/h2,4H2,1,3H3 |
InChI-Schlüssel |
XCJFEQBPKMOFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
